molecular formula C18H26ClNO B095338 Dextromethorphan hydrochloride CAS No. 18609-21-7

Dextromethorphan hydrochloride

Cat. No.: B095338
CAS No.: 18609-21-7
M. Wt: 307.9 g/mol
InChI Key: SNDDIRAXSDUVKW-URVXVIKDSA-N
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Description

Dextromethorphan hydrochloride is a levorphanol derivative and codeine analog commonly used as a cough suppressant. It is found in many over-the-counter cold and cough medications. Unlike other opioids, this compound has minimal interaction with opioid receptors, making it a safer alternative for treating coughs . It was first approved for medical use in 1953 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dextromethorphan hydrochloride is synthesized from morphinan derivatives. The synthesis involves several steps, including methylation and demethylation reactions. The key intermediate is 3-methoxy-N-methylmorphinan, which is then converted to dextromethorphan through a series of chemical reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using morphinan derivatives. The process includes purification steps to ensure the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to optimize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Dextromethorphan hydrochloride acts as a low-affinity uncompetitive NMDA receptor antagonist and sigma-1 receptor agonist. It also inhibits the reuptake of serotonin and norepinephrine, contributing to its therapeutic effects. The compound’s action on these receptors and neurotransmitter systems helps suppress cough and may have antidepressant effects .

Comparison with Similar Compounds

Uniqueness: Dextromethorphan hydrochloride is unique in its minimal interaction with opioid receptors, making it a safer alternative for cough suppression. Its additional effects on serotonin and norepinephrine reuptake also distinguish it from other cough suppressants .

Properties

IUPAC Name

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.ClH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDDIRAXSDUVKW-URVXVIKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125-71-3 (Parent)
Record name Dextromethorphan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70940040
Record name 3-Methoxy-17-methylmorphinan--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18609-21-7
Record name Dextromethorphan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-17-methylmorphinan--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXTROMETHORPHAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/351KFH969D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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